Cas no 442567-71-7 (1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)

1-2-(Diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ylpiperazine is a structurally complex heterocyclic compound featuring a thienopyrimidine core substituted with a fluorophenyl group and a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules. The presence of the fluorophenyl group enhances binding affinity and metabolic stability, while the piperazine moiety contributes to solubility and interaction with biological targets. Its thienopyrimidine scaffold is known for modulating enzyme activity, making it a candidate for therapeutic applications. The diphenylmethoxyethyl side chain may further influence pharmacokinetic properties, such as membrane permeability. This compound is primarily utilized in research settings for drug discovery and biochemical studies.
1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine structure
442567-71-7 structure
商品名:1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine
CAS番号:442567-71-7
MF:C31H29FN4OS
メガワット:524.651569128037
CID:6089720
PubChem ID:3686938

1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine
    • 4-(4-(2-(benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
    • Thieno[2,3-d]pyrimidine, 4-[4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl]-5-(4-fluorophenyl)-
    • 1-[2-(DIPHENYLMETHOXY)ETHYL]-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
    • Oprea1_493446
    • F1092-0426
    • AKOS001677164
    • SR-01000500370
    • 4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
    • 442567-71-7
    • SR-01000500370-1
    • Oprea1_652870
    • インチ: 1S/C31H29FN4OS/c32-26-13-11-23(12-14-26)27-21-38-31-28(27)30(33-22-34-31)36-17-15-35(16-18-36)19-20-37-29(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,21-22,29H,15-20H2
    • InChIKey: WPCPQNUJQWMJOB-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(N2CCN(CCOC(C3=CC=CC=C3)C3=CC=CC=C3)CC2)=C2C(C3=CC=C(F)C=C3)=CSC2=N1

計算された属性

  • せいみつぶんしりょう: 524.20461090g/mol
  • どういたいしつりょう: 524.20461090g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 38
  • 回転可能化学結合数: 8
  • 複雑さ: 686
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.6

じっけんとくせい

  • 密度みつど: 1.257±0.06 g/cm3(Predicted)
  • ふってん: 668.0±55.0 °C(Predicted)
  • 酸性度係数(pKa): 6.69±0.10(Predicted)

1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1092-0426-15mg
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1092-0426-25mg
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1092-0426-5μmol
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1092-0426-30mg
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
30mg
$119.0 2023-05-17
A2B Chem LLC
BA63162-5mg
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7
5mg
$272.00 2024-04-20
Life Chemicals
F1092-0426-5mg
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1092-0426-1mg
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1092-0426-3mg
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1092-0426-2μmol
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1092-0426-20μmol
1-[2-(diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
442567-71-7 90%+
20μl
$79.0 2023-05-17

1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine 関連文献

1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazineに関する追加情報

Comprehensive Overview of 1-[2-(Diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine (CAS No. 442567-71-7)

1-[2-(Diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine (CAS No. 442567-71-7) is a structurally complex compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a thieno[2,3-d]pyrimidine core and a piperazine moiety, positions it as a promising candidate for drug discovery. Researchers are particularly interested in its potential interactions with central nervous system (CNS) targets, given the presence of the diphenylmethoxy group, which is often associated with blood-brain barrier permeability.

The compound's 4-fluorophenyl substituent enhances its binding affinity to specific receptors, making it a subject of study for conditions like neurodegenerative diseases and mood disorders. Recent trends in AI-driven drug discovery have highlighted the importance of such scaffolds in virtual screening pipelines. Users frequently search for terms like "thienopyrimidine derivatives in CNS drug development" or "piperazine-based therapeutics," reflecting the growing interest in this chemical space. Its CAS No. 442567-71-7 is often queried alongside "structure-activity relationship (SAR)" studies, emphasizing its relevance in medicinal chemistry.

From a synthetic perspective, the compound's thieno[2,3-d]pyrimidin-4-yl group offers versatility for further functionalization, enabling the exploration of structure-activity relationship (SAR) optimizations. Laboratories focusing on high-throughput screening (HTS) frequently incorporate this scaffold due to its balanced physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity. These features align with current industry demands for drug-like molecules that comply with Lipinski's Rule of Five.

In the context of personalized medicine, researchers are investigating the compound's potential as a selective receptor modulator. Its fluorophenyl and diphenylmethoxy groups contribute to its selectivity profile, a hot topic in forums discussing targeted therapy. Searches for "fluorophenyl in drug design" or "piperazine pharmacokinetics" often intersect with discussions about this compound, underscoring its interdisciplinary appeal.

Environmental and green chemistry considerations are also relevant, as the synthesis of such heterocyclic compounds increasingly emphasizes atom economy and catalytic efficiency. The compound's thienopyrimidine core is amenable to microwave-assisted synthesis, a technique gaining traction for reducing reaction times and energy consumption. This aligns with the broader shift toward sustainable pharmaceutical manufacturing, a frequently searched topic in academic and industrial circles.

In summary, 1-[2-(Diphenylmethoxy)ethyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine (CAS No. 442567-71-7) represents a multifaceted tool for modern drug discovery. Its structural features and bioactivity potential resonate with current trends in CNS therapeutics, computational chemistry, and sustainable synthesis, making it a compound of enduring scientific and commercial interest.

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